5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole
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Overview
Description
5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole is a chemical compound with the molecular formula C11H12Cl2N2. It belongs to the benzimidazole class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-o-phenylenediamine with propyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide
Major Products Formed
Oxidation: Benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Benzimidazole derivatives with reduced functional groups.
Substitution: Benzimidazole derivatives with substituted functional groups in place of chlorine atoms
Scientific Research Applications
5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. The compound also interacts with other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-phenethyl-1H-benzimidazole
- 6-Chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
- 5,6-Dichloro-2-(4-hydroxyphenoxy)methyl-1H-benzimidazole
Uniqueness
5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5 and 6 positions, along with the methyl and propyl groups, enhances its reactivity and potential biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
142882-57-3 |
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Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
5,6-dichloro-2-methyl-1-propylbenzimidazole |
InChI |
InChI=1S/C11H12Cl2N2/c1-3-4-15-7(2)14-10-5-8(12)9(13)6-11(10)15/h5-6H,3-4H2,1-2H3 |
InChI Key |
DUWOWYXVIPCLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C |
Origin of Product |
United States |
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